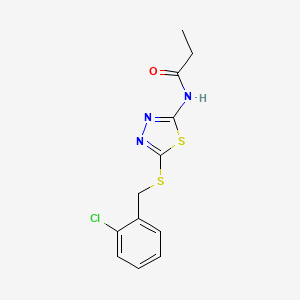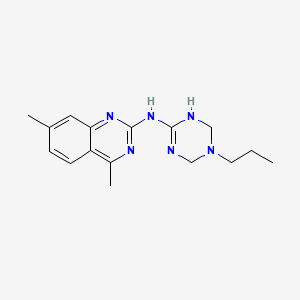![molecular formula C23H17ClN4O B11186137 7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11186137.png)
7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine family, known for their potential therapeutic applications, particularly as kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-chlorobenzylamine with 2-methyl-3-phenylpyrazolo[1,5-a]pyridine-6-carbaldehyde under acidic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow chemistry to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which in turn inhibits cell proliferation and induces apoptosis in cancer cells . Molecular docking studies have shown that it forms hydrogen bonds with key residues in the active site of the kinase .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibitory activity.
Uniqueness
7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C23H17ClN4O |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
11-[(2-chlorophenyl)methyl]-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H17ClN4O/c1-15-21(16-7-3-2-4-8-16)22-25-13-18-20(28(22)26-15)11-12-27(23(18)29)14-17-9-5-6-10-19(17)24/h2-13H,14H2,1H3 |
InChI Key |
LMVYYISSLAAUJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 3-methylbenzoate](/img/structure/B11186059.png)
![2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,5',6,6'-tetrahydro-4'H-spiro[pyrano[3,2-c]quinoline-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11186067.png)
![5-(4-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11186070.png)
![N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11186075.png)
![N-(3-chloro-2-methylphenyl)-2-[(2Z)-2-[(5-chloro-2-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11186077.png)
![3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B11186078.png)
![4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11186081.png)
![4-fluoro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11186091.png)
![1-(4-methoxyphenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11186096.png)

![6-(2-chlorobenzyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11186117.png)
![2-(4-benzylpiperidin-1-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11186123.png)

![3-Hydroxy-4-(4-methoxybenzoyl)-1-[(oxolan-2-YL)methyl]-5-(pyridin-3-YL)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11186138.png)
